Quizalofop-P-tefuryl

Description

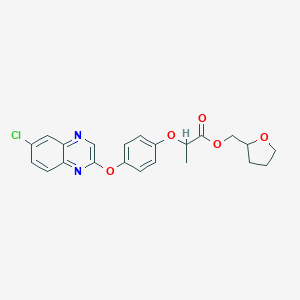

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDWPHJZANJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058290 | |

| Record name | Quizalofop-P-tefuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-06-6, 200509-41-7 | |

| Record name | Quizalofop-tefuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P-tefuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-TEFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quizalofop-P-tefuryl on Acetyl-CoA Carboxylase (ACCase)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class, renowned for its efficacy against a wide range of grass weeds.[1] Its herbicidal activity is initiated following its conversion within the plant to its biologically active form, quizalofop (B1680410) acid. This technical guide provides a comprehensive overview of the molecular mechanism by which quizalofop acid inhibits its target enzyme, Acetyl-CoA Carboxylase (ACCase). We will delve into the intricacies of its binding kinetics, the specific molecular interactions at the active site, and the resultant physiological consequences for the plant. Furthermore, this guide outlines detailed experimental protocols for studying this mechanism and presents key quantitative data to facilitate comparative analysis and further research.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase, EC 6.4.1.2).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3] This pivotal reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

This compound itself is a proherbicide and is rapidly metabolized in planta to its active form, quizalofop acid.[1] This active metabolite is then translocated to the meristematic tissues, where it exerts its inhibitory effect on ACCase.[1] The inhibition of ACCase by quizalofop acid is reversible and noncompetitive with respect to the substrate acetyl-CoA.[1]

The Target Site: Carboxyltransferase (CT) Domain

Quizalofop acid, along with other APP herbicides, binds to the carboxyltransferase (CT) domain of the homodimeric, eukaryotic form of ACCase found in the plastids of grasses.[1][3] This binding event prevents the transfer of the carboxyl group from the biotin (B1667282) carrier protein to acetyl-CoA, thereby halting the production of malonyl-CoA.[3]

Molecular docking and structural studies have revealed that APP herbicides occupy a binding pocket within the CT domain.[1][3] The specificity of these herbicides for grass ACCase is attributed to structural differences in this binding pocket compared to the ACCase found in broadleaf plants and other organisms.

Molecular Interactions at the Binding Site

The binding of quizalofop to the CT domain is a highly specific interaction governed by various amino acid residues within the binding pocket. Key residues that have been identified to play a crucial role in the binding of APP herbicides include:

-

Alanine (B10760859) at position 2004 (A2004) (numbering based on Alopecurus myosuroides ACCase): This residue is located at the bottom of the herbicide-binding domain.[1]

-

Isoleucine at position 1781 (I1781) [4]

-

Tryptophan at positions 1999 and 2027 (W1999, W2027) [4]

-

Isoleucine at position 2041 (I2041) [4]

-

Aspartate at position 2078 (D2078) [4]

Mutations in these residues can lead to resistance to quizalofop and other APP herbicides. For instance, a common resistance mechanism involves the substitution of alanine at position 2004 with a bulkier valine residue (A2004V).[1] This substitution introduces steric hindrance that impedes the binding of quizalofop to the active site.[1]

Physiological Consequences of ACCase Inhibition

The inhibition of ACCase and the subsequent cessation of fatty acid biosynthesis have catastrophic consequences for the plant. Fatty acids are essential components for:

-

Cell Membranes: The integrity and function of all cellular membranes are dependent on a continuous supply of phospholipids (B1166683) and glycolipids.

-

Energy Storage: Triacylglycerols serve as a major energy reserve.

-

Cuticle Formation: The plant cuticle, which is vital for preventing water loss and protecting against environmental stresses, is composed of cutin, a polyester (B1180765) of fatty acids.

The disruption of these vital processes leads to a rapid cessation of growth, followed by chlorosis, necrosis, and ultimately, the death of the plant.

Quantitative Data: Inhibition of ACCase

The inhibitory potency of quizalofop is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the presence of resistance-conferring mutations.

| Plant Species | Genotype | IC50 (µM) of Quizalofop | Fold Resistance | Reference |

| Triticum aestivum (Wheat) | Wildtype (Susceptible) | 0.486 | - | [1][5] |

| Triticum aestivum (Wheat) | Mutant (1 resistant homoeolog) | 1.84 | 3.8 | [1][5] |

| Triticum aestivum (Wheat) | Mutant (2 resistant homoeologs) | 19.3 | 39.4 | [1][5] |

| Alopecurus myosuroides (Black-grass) | Wildtype (Susceptible) | - | - | [3] |

| Alopecurus myosuroides (Black-grass) | Mutant (Cys-2027) | >10x susceptible | >10 | [3] |

| Alopecurus myosuroides (Black-grass) | Mutant (Gly-2078) | >10x susceptible | >10 | [3] |

| Alopecurus myosuroides (Black-grass) | Mutant (Ala-2096) | >10x susceptible | >10 | [3] |

Note: The active form, quizalofop acid, is the inhibitory molecule. Data for Ki values are less commonly reported in the reviewed literature.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the development of resistance.

Caption: Mechanism of ACCase inhibition by this compound.

Caption: Target-site resistance to this compound.

Experimental Protocols

In Vitro ACCase Inhibition Assay (Colorimetric Method)

This protocol is adapted from methodologies utilizing a malachite green-based assay to quantify ACCase activity.

1. Enzyme Extraction:

- Harvest fresh, young leaf tissue from the target plant species.

- Grind the tissue to a fine powder in liquid nitrogen.

- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).

- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

- Collect the supernatant containing the crude enzyme extract.

- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

- Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), ATP, acetyl-CoA, and sodium bicarbonate.

- Prepare serial dilutions of quizalofop acid in a suitable solvent (e.g., DMSO).

- In a 96-well microplate, add the enzyme extract, the quizalofop acid dilutions (or solvent control), and initiate the reaction by adding the reaction mixture.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

- Stop the reaction by adding a solution to precipitate the unreacted phosphate (B84403) (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

- Read the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced, which is proportional to ACCase activity.

- Calculate the percentage of inhibition for each herbicide concentration relative to the control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Experimental Workflow for Characterizing Herbicide Resistance

The following workflow outlines the key steps in identifying and characterizing resistance to this compound.

Caption: Workflow for herbicide resistance characterization.

Conclusion

This compound is a highly effective herbicide that targets a crucial enzyme in plant fatty acid biosynthesis. Its mechanism of action is well-characterized, involving the specific inhibition of the carboxyltransferase domain of ACCase by its active metabolite, quizalofop acid. Understanding the molecular details of this interaction is paramount for the development of new herbicidal molecules and for managing the evolution of herbicide resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of weed science and crop protection.

References

- 1. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quizalofop-P-tefuryl: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mode of action of Quizalofop-P-tefuryl. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound is the International Organization for Standardization (ISO)-approved common name for the R-enantiomer of quizalofop-tefuryl.[1] It belongs to the aryloxyphenoxypropionate class of herbicides.[1][2] The 'P' in its name designates it as the pesticidally active R-enantiomer.[1]

IUPAC Name: (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate[3]

CAS Registry Number: 119738-06-6[1][2]

Below is a simplified representation of the chemical structure of this compound.

Caption: Simplified 2D representation of this compound's key functional groups.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁ClN₂O₅ | [3][4] |

| Molecular Weight | 428.9 g/mol | [3][4] |

| Physical Form | Thick yellow liquid, which can crystallize upon standing at room temperature. | [3] |

| Melting Point | 59-68 °C | [3][5] |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 7.9 x 10⁻³ mPa (25 °C) | [3] |

| Solubility in Water | 4 mg/L (25 °C) | [3] |

| Solubility in Organic Solvents | Toluene (B28343): 652 g/L, Hexane: 12 g/L, Methanol: 64 g/L | [3] |

| Octanol-Water Partition Coefficient (logP) | 4.32 (25 °C) | [2][3] |

| pKa | 1.25 (25 °C) | [3] |

| Henry's Law Constant | 8.47 x 10⁻⁴ Pa m³/mol | [3] |

Mode of Action: ACCase Inhibition

This compound is a systemic herbicide that is absorbed through the leaves and translocated to the meristematic tissues of the plant.[1][6] It acts as a pro-herbicide, meaning it is converted into its biologically active form, quizalofop-P acid, within the plant.[2]

The primary mode of action of quizalofop-P acid is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.[7][8] By inhibiting ACCase, this compound disrupts lipid biosynthesis, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass weeds.[8] Dicotyledonous plants are generally tolerant to this class of herbicides due to a less sensitive ACCase enzyme.[7][9]

The following diagram illustrates the signaling pathway of ACCase inhibition by this compound.

Caption: Inhibition of fatty acid synthesis by this compound.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through a transesterification process.[1] A general workflow for its synthesis is outlined below. It is important to note that specific reaction conditions, such as temperature, reaction time, and catalyst loading, may require optimization.

Caption: A generalized workflow for the synthesis of this compound.

A reported laboratory-scale synthesis involves the reaction of D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid with tetrahydrofurfuryl 2-methanesulfonate in the presence of potassium carbonate and tri-n-butylamine in a solvent mixture of toluene and N,N-dimethylformamide.[10] The reaction is heated, and after completion, the product is isolated by washing the reaction mixture with water and removing the solvent under reduced pressure.[10]

Analytical Methods for Residue Analysis

The determination of this compound residues in various matrices, such as crops and soil, is essential for regulatory purposes and environmental monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques employed for this purpose.

A general workflow for the analysis of this compound residues is presented below.

Caption: A typical workflow for the analysis of this compound residues.

HPLC Method Example:

An HPLC method for the analysis of this compound in soybean has been reported.[11] The method involves extraction with a methanol-water mixture, followed by clean-up using a silica gel column.[11] The final determination is carried out by HPLC with a UV detector.[11]

Environmental Fate and Toxicology

This compound is subject to degradation in the environment. In soil, it is degraded by hydrolysis with a reported half-life of 8 days.[3] It undergoes photodegradation in aquatic systems, with a half-life of 25 hours.[3] The technical grade material is reported to be highly toxic to fish.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mode of action of this compound. The information presented, including the structured data tables and diagrams, serves as a valuable resource for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into detailed synthetic and analytical protocols will continue to enhance our understanding and application of this important herbicide.

References

- 1. This compound (Ref: UBI C4874 ) [sitem.herts.ac.uk]

- 2. This compound|Aryloxyphenoxypropionate Herbicide [benchchem.com]

- 3. This compound 95% TC [xingyuchemical.com.cn]

- 4. This compound | C22H21ClN2O5 | CID 14601092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. makingchembooks.com [makingchembooks.com]

- 7. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. scielo.br [scielo.br]

- 9. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Degradation of Quizalofop-P-tefuryl: A Technical Guide to its Environmental Fate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the herbicide Quizalofop-P-tefuryl in both soil and aquatic environments. The information presented herein is curated from a range of scientific studies and regulatory documents to offer a detailed understanding of its transformation processes, degradation kinetics, and the methodologies employed for its analysis.

Core Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes, including hydrolysis, microbial degradation, and photolysis. The primary and most rapid degradation step in both soil and water is the hydrolysis of the tefuryl ester bond to form its main metabolite, Quizalofop-p-acid.[1] This acid metabolite is often the focus of further degradation studies due to its persistence relative to the parent compound.

Subsequent degradation of Quizalofop-p-acid proceeds through the cleavage of the ether linkage and modifications to the quinoxaline (B1680401) ring, leading to the formation of several key metabolites. The principal degradation products identified in both soil and water are:

-

Quizalofop-p (B1240509) (Quizalofop acid): The initial and major metabolite formed by the rapid hydrolysis of this compound.[1][2]

-

6-chloroquinoxalin-2-ol (CHQ): A metabolite resulting from the cleavage of the ether bond of Quizalofop-p.[2][3]

-

dihydroxychloroquinoxalin (CHHQ): A further degradation product of the quinoxaline moiety.[2][3]

-

(R)-2-(4-hydroxyphenoxy)propionic acid (PPA): Formed from the phenoxy side chain of Quizalofop-p following ether bond cleavage.[2][4]

Degradation in Soil

In soil, the degradation of this compound is predominantly a biologically mediated process. Following the initial rapid hydrolysis to Quizalofop-p-acid, microbial populations in the soil play a crucial role in the further breakdown of this primary metabolite.[5][6] The rate of degradation is influenced by soil properties such as pH, organic matter content, and microbial activity.[7] Studies have shown that the degradation of Quizalofop-p-ethyl, a related compound, is faster in soils with higher pH.[7]

dot

Degradation in Water

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis. Hydrolysis to Quizalofop-p-acid is a key initial step, with the rate being pH-dependent; the compound is more stable in acidic conditions and degrades more rapidly under alkaline conditions.[8][9] Photolysis, or degradation by sunlight, also contributes to the breakdown of this compound and its metabolites in water, particularly in the upper layers of water bodies exposed to sunlight.[7]

dot

Quantitative Data on Degradation

The dissipation of this compound and its primary metabolite, Quizalofop-p-acid, is commonly expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to degrade. These values can vary significantly depending on the environmental matrix and conditions.

| Compound | Matrix | DT50 (days) | Conditions | Reference(s) |

| This compound | Soil | 0.6 - 3.9 | Aerobic, dark, under sunlight | [7] |

| Quizalofop-P-ethyl | Soil | 0.45 - 0.71 | Field conditions | [2][10] |

| Quizalofop-p-acid | Soil | < 1 | Laboratory incubation | [2] |

| Quizalofop-p-acid | Soil | 11 - 21 | Following Quizalofop-ethyl application | [10] |

| This compound | Water | 10 - 70 | Distilled water, laboratory conditions | [2][3] |

| Quizalofop-p-ethyl | Water | 1.26 - 8.09 | pH-dependent (more stable in acidic pH) | [8] |

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate of herbicides. The following sections outline the typical experimental protocols for studying the degradation of this compound in soil and water, primarily based on OECD guidelines.

Aerobic Soil Metabolism Study (OECD 307)

This study aims to determine the rate and pathway of aerobic degradation of a substance in soil.

dot

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).[5][11]

-

Test Substance Application: The test substance (often ¹⁴C-radiolabeled for pathway analysis) is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (i.e., with adequate oxygen supply) and at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.[12][13] Control samples with sterilized soil can be included to differentiate between biotic and abiotic degradation.[14]

-

Sampling and Analysis: At specified time intervals, replicate soil samples are removed and extracted with appropriate solvents (e.g., a mixture of acetonitrile and acidified water).[2][15] The extracts are then analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) to quantify the parent compound and its degradation products.[4][16]

-

Data Analysis: The concentration of this compound and its metabolites over time is used to calculate degradation rates (DT50 and DT90 values) and to elucidate the degradation pathway.[14]

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of a substance in water due to hydrolysis at different pH levels.

Methodology:

-

Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[17][18]

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration that does not exceed half of its water solubility.[18]

-

Incubation: The solutions are incubated in the dark at a constant temperature (a preliminary test is often conducted at 50°C for 5 days to assess stability).[17][19] If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the rate constant.[19]

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by a suitable method (e.g., HPLC) to determine the concentration of the parent compound.[20]

-

Data Analysis: The rate of hydrolysis is determined, and the half-life at environmentally relevant temperatures (e.g., 25°C) is calculated by extrapolation using the Arrhenius equation.[19]

Phototransformation in Water (OECD 316)

This study assesses the degradation of a chemical in water due to direct exposure to sunlight.

Methodology:

-

Solution Preparation: The test chemical is dissolved in a sterile, buffered aqueous solution.[21]

-

Irradiation: The solutions, in quartz flasks to allow for UV light penetration, are exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[21][22] Dark controls are run in parallel to account for non-photolytic degradation.[21]

-

Sampling and Analysis: Samples are collected at various time intervals from both the irradiated and dark control solutions.[22] The concentration of the parent compound and any photoproducts are determined by analytical methods like HPLC or LC-MS/MS.[21]

-

Data Analysis: The rate of photolysis and the quantum yield are calculated. The half-life under specific environmental conditions (e.g., latitude, season) can then be estimated.[22] Major transformation products are identified.[23]

Conclusion

The degradation of this compound in the environment is a multifaceted process initiated by the rapid hydrolysis to Quizalofop-p-acid. In soil, this is followed by microbially-driven degradation into smaller molecules. In water, hydrolysis and photolysis are the key drivers of its transformation. The persistence of this compound and its metabolites is highly dependent on environmental conditions, particularly soil properties and pH in aquatic systems. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this and other agrochemicals, ensuring a thorough understanding of their potential impact on ecosystems.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 15. epa.gov [epa.gov]

- 16. mhlw.go.jp [mhlw.go.jp]

- 17. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. jrfglobal.com [jrfglobal.com]

- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is a pro-herbicide, meaning it is converted into its active form after being absorbed by the plant. This technical guide provides an in-depth overview of the primary metabolites of this compound in plants, focusing on the metabolic pathways, quantitative data, and the experimental protocols used for their analysis. This information is crucial for understanding its efficacy, selectivity, and for conducting comprehensive risk assessments.

Metabolic Pathway of this compound in Plants

The primary metabolic transformation of this compound in plants is a rapid hydrolysis of the tefuryl ester bond. This enzymatic cleavage results in the formation of its biologically active form, Quizalofop (B1680410) acid (also known as Quizalofop-P). This conversion is a critical step for the herbicidal activity, as Quizalofop acid is the molecule that inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species, leading to the disruption of fatty acid synthesis and ultimately, cell death.

While Quizalofop acid is the principal and most significant metabolite, other minor metabolites have been identified in soil and water degradation studies, including dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA). However, their presence as primary and significant metabolites within plant tissues is not extensively documented. The metabolic patterns of this compound are considered to be similar to other quizalofop ester variants, such as quizalofop-P-ethyl.[1]

Quantitative Data on Primary Metabolites

Quantitative data on the residue levels of this compound and its primary metabolite, Quizalofop acid, in various plant matrices are essential for regulatory purposes and for understanding the herbicide's fate. Most residue definitions for regulatory purposes consider the sum of quizalofop, its salts, its esters (including this compound), and its conjugates, expressed as quizalofop.[2][3] This is due to the rapid conversion of the parent ester to the acid form.

Specific quantitative data for Quizalofop acid following the application of this compound is often embedded within studies analyzing multiple pesticide residues. The following table summarizes representative data, although it is important to note that residue levels can vary significantly depending on the plant species, application rate, timing of application, and environmental conditions.

| Plant Matrix | Analyte | Residue Level (mg/kg) | Days After Treatment (DAT) | Reference/Comment |

| Soybean | This compound | < 0.01 - 0.05 | 21 - 42 | Representative data from various field trials. Levels are generally low at later time points due to rapid metabolism. |

| Soybean | Quizalofop acid | 0.02 - 0.3 | 21 - 42 | The primary residue component found at various growth stages. |

| Cotton Seed | Sum of Quizalofop and its esters | < 0.01 - 0.1 | At harvest | Regulatory MRLs are often set for the combined residues. |

| Sugar Beet (root) | Sum of Quizalofop and its esters | < 0.01 - 0.05 | At harvest | Low translocation to the roots is typically observed. |

Note: The data presented are illustrative and compiled from various sources. For specific applications, consulting the original research and regulatory documents is crucial.

Experimental Protocols

The accurate quantification of this compound and its primary metabolite, Quizalofop acid, in plant matrices requires robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted approach.

Experimental Workflow

Detailed Methodology: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a general framework. Optimization for specific plant matrices may be required.

1. Sample Homogenization:

-

Weigh a representative portion of the plant material (e.g., 10-15 g of leaves, stems, or seeds).

-

Homogenize the sample to a uniform consistency, often with the addition of dry ice to prevent enzymatic degradation.

2. Extraction:

-

Transfer a subsample of the homogenized material (e.g., 5 g) to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid for better extraction of acidic analytes).

-

Add internal standards if used.

-

Add QuEChERS extraction salts (e.g., a mixture of magnesium sulfate (B86663), sodium chloride, and sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer, e.g., 6 mL).

-

Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 (to remove non-polar interferences), and anhydrous magnesium sulfate (to remove residual water).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

4. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of Quizalofop acid.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for Quizalofop acid need to be optimized on the specific instrument. A common transition for Quizalofop acid is m/z 343 -> 271.[3]

5. Quantification:

-

A matrix-matched calibration curve is prepared using blank plant extract fortified with known concentrations of Quizalofop acid analytical standard to compensate for matrix effects.

-

The concentration of Quizalofop acid in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Conclusion

The primary metabolic event for this compound in plants is its swift conversion to the herbicidally active Quizalofop acid. This rapid hydrolysis means that residue analysis in treated crops will predominantly detect Quizalofop acid. While other degradation products are known to form in the environment, their significance as primary plant metabolites is minimal. The analytical workflow centered around the QuEChERS extraction method and LC-MS/MS detection provides a robust and sensitive approach for the quantification of these residues, which is fundamental for ensuring food safety and for advancing research in herbicide metabolism and action.

References

Quizalofop-P-tefuryl CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quizalofop-P-tefuryl, a selective post-emergence herbicide. It covers its chemical identity, physicochemical properties, mechanism of action, experimental protocols for synthesis and analysis, and toxicological and environmental impact.

Chemical Identity and Properties

This compound is the R-enantiomer of quizalofop-tefuryl. It belongs to the aryloxyphenoxypropionate group of herbicides.[1]

CAS Number: 200509-41-7[2][3][4] (Note: The CAS number 119738-06-6 refers to the racemic mixture of quizalofop-tefuryl.[5][6][7])

Molecular Formula: C₂₂H₂₁ClN₂O₅[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 428.9 g/mol | [2][8] |

| Physical Form | Thick yellow liquid, which can crystallize at room temperature. | [8][9] |

| Melting Point | 59-68 °C | [8][9] |

| Water Solubility | 4 mg/L (25 °C) | [8] |

| Solubility in Organic Solvents | Toluene (B28343): 652 g/L, Hexane: 12 g/L, Methanol: 64 g/L | [8] |

| Partition Coefficient (logP) | 4.32 (25 °C) | [8] |

| Vapor Pressure | 7.9 × 10⁻³ mPa (25 °C) | [8] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a systemic herbicide that is absorbed through the leaves and translocated to the meristematic tissues of the plant.[5] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][10] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in the pathway.[10][11]

By inhibiting ACCase, this compound blocks the formation of malonyl-CoA from acetyl-CoA, which in turn halts the production of fatty acids.[10][12][13] Fatty acids are essential components of cell membranes and are vital for plant growth and development. The disruption of fatty acid synthesis leads to the cessation of cell division and ultimately the death of susceptible grass weeds.[10] This herbicide is selective for most members of the Poaceae (grass) family, while dicotyledonous (broadleaf) plants are generally resistant.[10]

Experimental Protocols

Synthesis of this compound

Several synthesis methods for this compound have been reported. A common approach involves the reaction of (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid with tetrahydrofurfuryl alcohol.

Method 1: Esterification with Isopropyl Titanate Catalyst [9]

-

Reactants: Finely powdered (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid, toluene, and tetrahydrofurfuryl alcohol are added to a reaction flask.

-

Water Removal: The mixture is heated to 140°C to remove water.

-

Catalysis: After cooling to 100°C under a nitrogen atmosphere, isopropyl titanate is added as a catalyst.

-

Reaction: The mixture is refluxed for approximately 8 hours.

-

Purification: The final product is recovered by removing the excess tetrahydrofurfuryl alcohol and toluene under reduced pressure.

Method 2: Transesterification with Dibutyltin (B87310) Oxide Catalyst [14]

-

Reactants: (R)-2-[4(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate (B1217596) and tetrahydrofurfuryl alcohol are reacted in the presence of dibutyltin oxide as a catalyst.

-

Reaction Conditions: The reaction is carried out at a temperature of 90-180°C.

-

Byproduct Removal: The byproduct, ethanol, is removed by distillation during the reaction.

-

Product: This method can yield high-quality this compound with a purity of over 97%.

Analytical Methods for Residue Analysis

The determination of this compound residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are commonly employed methods.

HPLC Method for Soybean Analysis [15]

-

Extraction: Samples are extracted with a methanol-water solution.

-

Cleanup: The extracts are purified using a silica (B1680970) gel column.

-

Detection: The final residue is detected by HPLC with a UV detector.

-

Performance: This method has shown recovery rates of 84.32%–89.25% in soybean samples.

GC-MS/MS Method for Various Foods [16]

-

Hydrolysis: Residues are converted to 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) by refluxing the sample in a methanolic potassium hydroxide (B78521) solution.

-

Extraction: The CMQ is extracted with hexane.

-

Cleanup: Cleanup is performed using primary secondary amine and silica gel cartridges.

-

Analysis: The final extract is analyzed by GC-MS/MS.

-

Performance: This method has demonstrated high selectivity and sensitivity, with a limit of detection of 0.00025 mg/kg for this compound.

Efficacy and Application

This compound is effective against a wide range of annual and perennial grass weeds in various broadleaf crops.

Table 2: Efficacy of this compound on Grassy Weeds in Black Gram

| Treatment (ml/ha) | Weed Control (%) | Seed Yield (q/ha) | Reference |

| 750 | - | - | [17][18] |

| 1000 | 89.5 | 10.60 | [17][18] |

| 1500 | 92.7 | 11.05 | [17][18] |

| Hand Weeding (Control) | - | 12.9 | [18] |

Toxicological Profile

Table 3: Acute Toxicity of this compound

| Organism | Route | LD₅₀/LC₅₀ | Reference |

| Rat | Oral | 1140 mg/kg | [8] |

| Rabbit | Dermal | >2000 mg/kg | [8] |

| Bobwhite Quail | Oral | >2150 mg/kg | [8] |

| Mallard Duck | Dietary | >5000 ppm | [8] |

| Trout (96h) | - | 0.51 mg/L | [8] |

| Sunfish (96h) | - | 0.23 mg/L | [8] |

The Food Safety Commission of Japan has established a group acceptable daily intake (ADI) for both quizalofop-ethyl (B1680411) and this compound at 0.009 mg/kg body weight/day.[19][20]

Environmental Fate

This compound is degraded in the soil primarily through hydrolysis, with a reported half-life of approximately 8 days.[8] In aquatic environments, it undergoes photodegradation with a half-life of about 25 hours.[8] Due to its high toxicity to aquatic organisms, care should be taken to prevent contamination of water bodies.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. This compound | C22H21ClN2O5 | CID 14601092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Traceable Reference Standard for Residue Analysis (CAS 200509-41-7) [witega.de]

- 4. scbt.com [scbt.com]

- 5. This compound (Ref: UBI C4874 ) [sitem.herts.ac.uk]

- 6. Quizalofop-tefuryl | C22H21ClN2O5 | CID 86175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound; CAS NO 119738-06-6; 200509-41-7; EC NO 601-628-3; post-emergence herbicide for annual grass and broad-leaved weeds from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 8. This compound 95% TC [xingyuchemical.com.cn]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104513234A - Synthesis method for high-quality this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cwss.in [cwss.in]

- 18. worldveg.tind.io [worldveg.tind.io]

- 19. fsc.go.jp [fsc.go.jp]

- 20. fsc.go.jp [fsc.go.jp]

An In-depth Technical Guide to the Toxicological Profile of Quizalofop-P-tefuryl and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase) in grasses. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its principal metabolites, focusing on mammalian systems. The primary target organs for toxicity are the liver and testes. Hepatotoxicity is characterized by hepatocellular hypertrophy, while testicular effects include decreased weight and atrophy. Evidence suggests a non-genotoxic mechanism for the observed carcinogenicity in rats at high doses. Developmental toxicity has been observed in rats at maternally toxic doses. This compound is rapidly metabolized, with the primary metabolite being Quizalofop acid. This guide summarizes key toxicological data, outlines experimental methodologies for pivotal studies, and presents diagrams of metabolic and toxicological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, this compound is readily absorbed from the gastrointestinal tract. It undergoes rapid hydrolysis to its primary and herbicidally active metabolite, Quizalofop acid (also known as Quizalofop-p). The parent compound, this compound, is generally not detected in blood or tissues, indicating a swift conversion.[1]

Quizalofop acid is the main component found in the bloodstream and tissues.[1] The highest concentrations of Quizalofop acid are typically found in the liver and kidneys. The elimination of Quizalofop acid and its subsequent metabolites is rapid, occurring primarily through urine and feces.[2] Studies in rats have shown that a significant portion of the administered dose is excreted within a few days.[1] There is evidence of enantioselective metabolism, with the (+)-enantiomer of Quizalofop acid showing higher concentrations in blood and tissues compared to the (-)-enantiomer.[1]

Further metabolism of Quizalofop acid can occur, leading to the formation of metabolites such as 6-chloroquinoxalin-2-ol (CHQ) and dihydroxychloroquinoxaline (CHHQ).

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.

| Study | Species | Route | Value | Toxicity Category | Reference |

| This compound | |||||

| LD50 | Rat (male/female) | Oral | 1012 mg/kg bw | Harmful if swallowed | [3] |

| LD50 | Rabbit (male/female) | Dermal | > 2000 mg/kg bw | Not classified | [3] |

| LC50 | Rat | Inhalation (4h) | > 3.9 mg/L | Not classified | |

| Quizalofop-p-ethyl (structurally related) | |||||

| LD50 | Rat (male) | Oral | 1210 - 1670 mg/kg bw | Slightly toxic | [4] |

| LD50 | Rat (female) | Oral | 1182 - 1480 mg/kg bw | Slightly toxic | [4] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | Practically non-toxic | [5] |

| LC50 | Rat | Inhalation (4h) | > 5.8 mg/L | Practically non-toxic | [4] |

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents and dogs have identified the liver and testes as the primary target organs for this compound toxicity.

| Study | Species | Duration | NOAEL | LOAEL | Key Findings | Reference |

| This compound | ||||||

| Chronic Toxicity/ Carcinogenicity | Rat | 2 years | 1.3 mg/kg bw/day | - | Hepatocellular hypertrophy, anemia, decreased testis weight. Increased incidence of kidney, Leydig cell, and hepatocellular tumors at higher doses. | [3] |

| Quizalofop-p-ethyl (structurally related) | ||||||

| Sub-chronic | Rat | 90 days | - | 6.4 mg/kg/day | Liver lesions, increased liver weight. | [4] |

| Chronic | Dog | 1 year | 10 mg/kg/day | > 10 mg/kg/day | No observed effects at the highest dose tested. | [4] |

Genotoxicity and Carcinogenicity

This compound has not been found to be genotoxic in a battery of in vitro and in vivo assays.[3] In a carcinogenicity study in rats, an increased incidence of squamous cell carcinomas of the kidney, Leydig cell tumors, and hepatocellular adenomas/carcinomas was observed at high doses. However, the mode of action for these tumors is considered to be non-genotoxic, and a threshold dose is assumed.[3]

Reproductive and Developmental Toxicity

| Study | Species | NOAEL (Parental) | NOAEL (Offspring) | NOAEL (Developmental) | Key Findings | Reference |

| This compound | ||||||

| Two-Generation Reproduction | Rat | - | - | - | Decreased conception rate, decreased number of living infants. | [3] |

| Developmental | Rat | - | - | 30 mg/kg bw/day | At maternally toxic doses: cleft palate and tail anomalies. | [3] |

| Developmental | Rabbit | - | - | - | No teratogenicity observed. | [3] |

| Quizalofop-p-ethyl (structurally related) | ||||||

| Two-Generation Reproduction | Rat | 5.0 mg/kg/day | 5 mg/kg/day | - | Decreased pup weights at maternally toxic doses. | [6] |

| Developmental | Rabbit | 20 mg/kg/day | - | ≥ 60 mg/kg/day | No developmental effects observed. | [6] |

Neurotoxicity

No evidence of neurotoxicity has been observed in the available toxicological studies for this compound.[3]

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

-

Test System: Typically, young adult Sprague-Dawley or Wistar rats are used.

-

Dosing: The test substance is administered orally, often mixed in the diet, via gavage, or in drinking water, for 90 consecutive days. At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

-

Test System: Typically, rats are used.

-

Dosing: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the first-generation (F1) offspring through their maturation, mating, and production of the second-generation (F2) litter.

-

Endpoints:

-

Parental: Mating performance, fertility, gestation length, parturition, and clinical signs of toxicity.

-

Offspring: Viability, body weight, sex ratio, and developmental landmarks.

-

-

Pathology: At termination, a full necropsy and histopathological examination of reproductive organs are performed on P and F1 adults.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

-

Test System: Typically conducted in both a rodent (rat) and a non-rodent (rabbit) species.

-

Dosing: The test substance is administered to pregnant females daily during the period of organogenesis.

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored.

-

Fetal Examination: Shortly before natural delivery, females are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Mechanisms of Toxicity and Signaling Pathways

Hepatotoxicity

The observed hepatocellular hypertrophy is suggestive of an adaptive response to xenobiotic exposure, often involving the induction of drug-metabolizing enzymes. While direct evidence for this compound is limited, related aryloxyphenoxypropionate herbicides have been shown to be peroxisome proliferators and inducers of cytochrome P450 enzymes. This activation, particularly of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), can lead to increased expression of genes involved in fatty acid oxidation and cell proliferation, contributing to liver enlargement.

Testicular Toxicity

The testicular effects, such as decreased weight and atrophy, suggest a potential for endocrine disruption. This could involve interference with the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered levels of hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, which are crucial for maintaining testicular function and spermatogenesis. However, direct evidence for this compound's effects on these hormones requires further investigation.

Toxicity of Metabolites

Quizalofop acid (Quizalofop-p)

Quizalofop acid is the primary and most toxicologically relevant metabolite. Its toxicological profile is largely similar to that of the parent ester compounds, as they are rapidly converted to this acid in vivo. It is classified as toxic if swallowed.

Other Metabolites

Information on the specific toxicity of other metabolites, such as 6-chloroquinoxalin-2-ol (CHQ) and dihydroxychloroquinoxaline (CHHQ), is limited in publicly available literature. Their contribution to the overall toxicological profile of this compound is not well-characterized.

Conclusion

This compound demonstrates a toxicological profile with the liver and testes as the primary target organs in mammals. The observed effects, including hepatocellular hypertrophy and testicular atrophy, occur at repeated high doses. The compound is not genotoxic, and the carcinogenicity observed in rats is considered to have a non-genotoxic mode of action with a clear threshold. Developmental effects in rats are only seen at doses that also cause maternal toxicity. Rapid metabolism to Quizalofop acid is a key feature of its toxicokinetics. Further research into the specific molecular mechanisms of hepatotoxicity and testicular toxicity, as well as the toxicological profiles of minor metabolites, would provide a more complete understanding of its potential risks.

References

Environmental Fate and Persistence of Quizalofop-P-tefuryl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is the (R)-enantiomer of quizalofop-tefuryl and is used to control annual and perennial grass weeds in a variety of broadleaf crops. Understanding the environmental fate and persistence of this herbicide is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation, metabolism, and mobility of this compound in the environment, based on available scientific data.

Degradation in Soil

This compound is characterized by its rapid degradation in the soil environment, primarily through microbial processes. The primary degradation pathway involves the hydrolysis of the tefuryl ester to form its main metabolite, quizalofop (B1680410) acid (also known as quizalofop-p), which is the herbicidally active form.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is non-persistent.[1][2] The ester linkage is quickly cleaved, leading to the formation of quizalofop acid. This acid metabolite is then further degraded into several minor metabolites. The dissipation of this compound in soil follows first-order kinetics.

Key Metabolites in Soil

The primary metabolite of this compound in soil is quizalofop acid. Further degradation of quizalofop acid leads to the formation of other metabolites, including:

-

6-chloroquinoxalin-2-ol (CHQ) [3]

-

Dihydroxychloroquinoxalin (CHHQ) [3]

-

(R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [3]

Degradation in Aquatic Systems

The persistence of this compound in aquatic environments is influenced by hydrolysis and photolysis.

Hydrolysis

This compound is susceptible to hydrolysis, with the rate being dependent on the pH of the water. Hydrolysis results in the formation of quizalofop acid. Studies have shown that the hydrolysis is faster under alkaline conditions.

Photolysis

Aqueous photolysis is a significant degradation pathway for this compound.[2] Under simulated sunlight, it degrades rapidly in water.

Mobility in Soil

Due to its rapid hydrolysis to quizalofop acid, specific adsorption and desorption studies for this compound are often not feasible. The mobility of the primary metabolite, quizalofop acid, is therefore of greater environmental relevance. Quizalofop acid is considered to be moderately mobile in soil.

Data Presentation

The following tables summarize the quantitative data on the environmental fate of this compound.

Table 1: Soil Dissipation (Aerobic)

| Parameter | Value | Conditions | Reference |

| DT₅₀ | 0.3 days (typical) | Laboratory, 20°C | [2] |

| DT₉₀ | 0.30–1.16 days | Laboratory | European Food Safety Authority (EFSA), 2009a,b |

Table 2: Aquatic Degradation

| Parameter | Route | Value | Conditions | Reference |

| DT₅₀ | Aqueous Photolysis | 0.6 days | pH 7 | [2] |

| DT₅₀ | Hydrolysis | 18.2 days | 20°C, pH 7 | |

| DT₅₀ | Hydrolysis | 8.2 days | 22°C, pH 5.1 | |

| DT₅₀ | Hydrolysis | 7.2 hours | 22°C, pH 9.2 |

Experimental Protocols

Detailed methodologies for key environmental fate studies are outlined below, based on internationally recognized guidelines.

Aerobic Soil Degradation (based on OECD Guideline 307)

-

Soil Selection : A range of representative agricultural soils are selected, characterized by their physicochemical properties (pH, organic carbon content, texture).

-

Test Substance Application : ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to typical field application rates.

-

Incubation : The treated soil samples are incubated in the dark under controlled aerobic conditions (constant temperature and moisture).

-

Sampling : Samples are taken at various intervals over the study period (typically up to 120 days).

-

Extraction and Analysis : Soil samples are extracted using appropriate solvents (e.g., acidified acetonitrile). The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.[3]

-

Data Analysis : The rate of degradation and the half-life (DT₅₀) of this compound are calculated using appropriate kinetic models.

Hydrolysis (based on OECD Guideline 111)

-

Buffer Solutions : Sterile aqueous buffer solutions are prepared at different pH levels (typically pH 4, 7, and 9).

-

Test Substance Application : this compound is added to the buffer solutions.

-

Incubation : The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis : Aliquots are taken at different time points and analyzed by HPLC or a similar technique to determine the concentration of the remaining parent compound.

-

Data Analysis : The hydrolysis rate constant and the half-life are calculated for each pH level.

Aqueous Photolysis (based on OECD Guideline 316)

-

Test Solution Preparation : A solution of this compound in a sterile aqueous buffer is prepared.

-

Irradiation : The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for abiotic degradation not due to light.

-

Sampling and Analysis : Samples are collected at various time intervals and analyzed to measure the concentration of this compound.

-

Data Analysis : The photodegradation rate and half-life are determined. The quantum yield may also be calculated to estimate the photolysis rate under different environmental conditions.

Residue Analysis in Soil and Water

A common analytical workflow for determining residues of this compound and its metabolites involves the following steps:

-

Extraction : Soil or water samples are extracted with an organic solvent, often with acidification to ensure the extraction of acidic metabolites. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has been described for soil.[3]

-

Cleanup : The extracts are purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[3]

-

Analysis : The final extracts are analyzed using instrumental methods such as:

-

HPLC with UV or MS/MS detection : For the quantification of the parent compound and its primary metabolites.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : Can also be used for the analysis of certain metabolites.

-

Visualizations

Degradation Pathway of this compound

Caption: Degradation pathway of this compound.

Experimental Workflow for Aerobic Soil Degradation Study

Caption: Workflow for an aerobic soil degradation study.

General Workflow for Residue Analysis

Caption: General workflow for residue analysis.

References

Quizalofop-P-tefuryl solubility in organic solvents and water

An In-depth Technical Guide to the Solubility of Quizalofop-P-tefuryl in Organic Solvents and Water

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to formulation, efficacy, and environmental fate assessment. This technical guide provides a comprehensive overview of the solubility of this compound, a selective post-emergence herbicide.

Physicochemical Properties of this compound

This compound is the tetrahydrofurfuryl ester of the R-enantiomer of quizalofop.[1] It is a systemic herbicide that is absorbed through the leaves and translocated throughout the plant.[2] The technical grade material can be a thick yellow liquid or an orange waxy solid that may crystallize at room temperature.[3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in water and various organic solvents. The data, compiled from regulatory and scientific sources, is presented in Table 1.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 (pH 7) | 0.708 mg/L | [2] |

| Water | 25 | 4 mg/L | [3] |

| Toluene | 20 | 652,000 mg/L (652 g/L) | [2][3] |

| Hexane | 20 | 12,000 mg/L (12 g/L) | [2][3] |

| Methanol | 20 | 64,000 mg/L (64 g/L) | [2][3] |

Note: There appears to be a discrepancy in the reported solubility in Toluene, with one source also indicating 65.2 g/100 ml, which is equivalent to 652 g/L.[3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The methodologies outlined below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure accuracy and reproducibility.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105, "Water Solubility," is a widely accepted method for determining the solubility of chemical substances in water.[2][5] It describes two primary methods: the Flask Method and the Column Elution Method. Given the solubility of this compound is above 10⁻² g/L, the Flask Method is the more appropriate choice.[2]

Flask Method Protocol:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding increasing volumes of water to a known amount of this compound and observing dissolution.[2][6]

-

Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge, and an appropriate analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC) are required.

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of deionized water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours, as determined by the preliminary test).[6]

-

After equilibration, the mixture is centrifuged at the same temperature to separate the undissolved solid from the aqueous phase.[6]

-

A sample of the clear supernatant is carefully withdrawn.

-

-

Analysis: The concentration of this compound in the aqueous sample is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve is prepared using standards of known concentrations to quantify the solubility.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Organic Solvent Solubility Determination

While there is no specific OECD guideline for solubility in organic solvents, the principles of the Flask Method can be readily adapted.

Protocol:

-

Apparatus: Similar to the water solubility determination, a constant temperature bath, flasks with stoppers, a centrifuge (if necessary), and an analytical instrument (HPLC) are used.

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of the organic solvent (e.g., toluene, hexane, methanol).

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

If undissolved solid remains, the solution is centrifuged or filtered to obtain a clear saturated solution.

-

-

Analysis: The concentration of this compound in the solvent is determined by a suitable and validated analytical method, typically HPLC. The sample may need to be diluted with the solvent to fall within the linear range of the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound and the subsequent application of this data.

This guide provides essential technical information on the solubility of this compound for researchers and professionals. Adherence to standardized protocols is crucial for generating high-quality, reliable data that can be confidently applied in formulation, regulatory submissions, and environmental safety assessments.

References

Enantioselective Properties of Quizalofop-P-tefuryl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizalofop-P-tefuryl, the (R)-enantiomer of the chiral herbicide quizalofop-tefuryl, is a selective post-emergence herbicide widely used for the control of grass weeds in broadleaf crops. Its herbicidal activity is primarily attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. This technical guide provides an in-depth analysis of the enantioselective properties of this compound, focusing on its differential bioactivity, metabolic fate, and environmental degradation. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and analytical workflows to support further research and development in this area.

Introduction

This compound belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides. As a chiral compound, it exists as two enantiomers, the (R)- and (S)-forms. The herbicidal efficacy of this class of compounds is predominantly associated with the (R)-enantiomer, which is a more potent inhibitor of the target enzyme, acetyl-CoA carboxylase (ACCase).[1] this compound is a proherbicide that is rapidly metabolized in plants and other organisms to its biologically active form, quizalofop-P acid ((R)-quizalofop).[2] Understanding the enantioselective behavior of this compound is crucial for optimizing its efficacy, assessing its environmental impact, and ensuring regulatory compliance.

Enantioselective Bioactivity

The primary mode of action of this compound is the inhibition of ACCase, which disrupts fatty acid synthesis and ultimately leads to the death of susceptible grass species.[3] The (R)-enantiomer (quizalofop-P) exhibits significantly higher inhibitory activity against ACCase compared to the (S)-enantiomer.

Quantitative Data on Bioactivity

The differential activity of quizalofop (B1680410) enantiomers against ACCase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Enantiomer/Mixture | Target Organism/Enzyme Source | IC50 (µM) | Reference |

| Quizalofop (racemic) | Wheat ACCase (wildtype) | 0.486 | [4] |

| Quizalofop (racemic) | Wheat ACCase (resistant mutant - 1 genome) | 19.3 | [4] |

| (R)-Quizalofop | Wheat ACCase CT domain (simulation) | Binding Energy: -6.07 kcal/mol | [5] |

| (S)-Quizalofop | Wheat ACCase CT domain (simulation) | Binding Energy: -5.70 kcal/mol | [5] |

Enantioselective Metabolism and Degradation

This compound undergoes metabolic transformation in various organisms and environmental matrices. This degradation is often enantioselective, leading to changes in the enantiomeric ratio of the parent compound and its metabolites over time.

Metabolic Pathway

In plants and soil, this compound is hydrolyzed to its active form, quizalofop-acid. Further degradation can occur, leading to the formation of metabolites such as 6-chloroquinoxalin-2-ol (CHQ), (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), and dihydroxychloroquinoxalin (CHHQ).[6]

Quantitative Data on Degradation and Enantiomeric Composition

Studies have shown that the degradation rates of quizalofop enantiomers can differ in various environments. Furthermore, commercial formulations may not be enantiomerically pure.

| Parameter | Matrix | Value | Reference |

| Enantiomeric Composition | Commercial this compound | 85% (R)-enantiomer, 15% (S)-enantiomer | [3][6] |

| Enantiomeric Fraction (EFM) | Commercial Quizalofop-P-ethyl | ~0.6% (S)-enantiomer | [7] |

| Half-life (DT50) | Quizalofop-P-ethyl in soil | 0.04 - 13.1 days | [3] |

| Half-life (DT50) | Quizalofop-acid in acidic soil | 11 - 21 days | [8] |

| Half-life (DT50) | Racemic quizalofop-ethyl (B1680411) in soil | S-enantiomer degrades slightly faster than R-enantiomer | [8] |

Enantioselective Ecotoxicity

The differential bioactivity of quizalofop enantiomers can also extend to non-target organisms, leading to enantioselective toxicity. While specific data for this compound enantiomers is limited, studies on the related quizalofop-ethyl and its acid metabolite provide insights into this phenomenon. For instance, racemic quizalofop-ethyl and quizalofop-acid were found to be more toxic to the earthworm Eisenia foetida than their respective P-enantiomers.[9]

Experimental Protocols

Chiral Separation and Analysis by HPLC-MS/MS

Objective: To separate and quantify the enantiomers of this compound and its metabolite, quizalofop-acid.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Chiral stationary phase column (e.g., Lux Cellulose-2 or (R, R) Whelk-O 1).

Procedure:

-

Sample Preparation (QuEChERS method for soil): a. Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute. d. Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes. g. Take an aliquot of the supernatant for cleanup. h. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). i. Vortex for 30 seconds. j. Centrifuge at high speed for 2 minutes. k. The resulting supernatant is ready for LC-MS/MS analysis.

-

HPLC Conditions:

-

Mobile Phase: A gradient of methanol (B129727) and water (both containing 0.1% formic acid) is typically used.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each enantiomer.

-

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of quizalofop enantiomers on ACCase.

Principle: This assay measures the activity of ACCase by quantifying the conversion of acetyl-CoA to malonyl-CoA. The inhibition of this reaction by quizalofop is then determined. A colorimetric method is described below.

Materials:

-

Partially purified ACCase enzyme extract from a susceptible plant species.

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MgCl2, 50 mM KCl).

-

Substrates: Acetyl-CoA, ATP, and NaHCO3.

-

Colorimetric detection reagents.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and NaHCO3.

-

Add varying concentrations of the quizalofop enantiomers (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Pre-incubate the enzyme with the inhibitors for a short period.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding acid).

-